RA X Peptide

Description

Contextualization within the broader landscape of peptide biology and research.

The broader landscape of peptide biology and research is characterized by the exploration of peptides' diverse structures, functions, and interactions within living systems. This includes investigating naturally occurring peptides found in various organisms, such as those with antimicrobial properties or hormonal activity. mdpi.comfrontiersin.org It also encompasses the design and synthesis of novel peptides with tailored properties for specific applications. thermofisher.comnih.gov The field benefits from advancements in analytical techniques, structural determination methods, and computational tools that aid in understanding peptide behavior and predicting their activities. researchgate.netnih.govresearchgate.net The study of RA X Peptide, identified as a cyclic hexapeptide with antitumor properties, fits into this landscape by focusing on a specific peptide structure and its potential biological application. nih.govmedkoo.comcymitquimica.com39.100.107medkoo.com

Academic significance and research rationale for studying this compound.

The academic significance of studying peptides like this compound lies in their potential to offer insights into biological mechanisms and serve as leads for new therapies or research tools. The rationale for investigating this compound specifically stems from its classification as an antitumor cyclic hexapeptide. nih.govmedkoo.comcymitquimica.com39.100.107medkoo.com Research in this area is driven by the ongoing need to discover and develop new agents to combat cancer. Studying the structure and properties of naturally occurring or synthetic peptides with reported antitumor activity can lead to the identification of novel therapeutic targets or the development of peptide-based drugs with improved efficacy and specificity. drugdiscoverytrends.comtandfonline.comnih.govfrontiersin.org Cyclic peptides, in particular, often exhibit enhanced stability and bioavailability compared to their linear counterparts, making them attractive subjects for research. pnas.org

Overview of historical and contemporary research trends in peptide science.

The history of peptide science dates back over a century, with early research focusing on the isolation and characterization of naturally occurring peptides like hormones. anlianpeptide.comcreative-peptides.comias.ac.inunivie.ac.at A pivotal development was the invention of solid-phase peptide synthesis (SPPS) in the 1960s, which revolutionized the ability to synthesize peptides in the laboratory, accelerating research and opening doors for commercial production. thermofisher.comcreative-peptides.comias.ac.inunivie.ac.at

Structure

2D Structure

Properties

CAS No. |

140679-94-3 |

|---|---|

Molecular Formula |

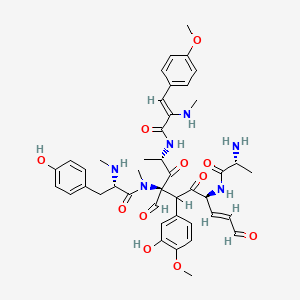

C43H52N6O11 |

Molecular Weight |

828.9 g/mol |

IUPAC Name |

(2S)-N-[(E,2S,4S,7S)-7-[[(2R)-2-aminopropanoyl]amino]-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[(Z)-3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide |

InChI |

InChI=1S/C43H52N6O11/c1-25(44)40(56)48-32(9-8-20-50)38(54)37(29-14-19-36(60-7)35(53)23-29)43(24-51,49(5)42(58)34(46-4)22-27-10-15-30(52)16-11-27)39(55)26(2)47-41(57)33(45-3)21-28-12-17-31(59-6)18-13-28/h8-21,23-26,32,34,37,45-46,52-53H,22,44H2,1-7H3,(H,47,57)(H,48,56)/b9-8+,33-21-/t25-,26+,32+,34+,37?,43-/m1/s1 |

InChI Key |

BNAKNBRLTYXQLE-NFCBLYOKSA-N |

SMILES |

CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](/C=C/C=O)C(=O)C(C1=CC(=C(C=C1)OC)O)[C@](C=O)(C(=O)[C@H](C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)NC)N |

Canonical SMILES |

CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RA X Peptide; RA-X; RA X; RAX; |

Origin of Product |

United States |

Discovery and Identification Methodologies for Ra X Peptide

Strategies for the Discovery of Novel Peptides in Academic Contexts

The initial discovery of a novel peptide is a critical step that leverages diverse scientific disciplines. Academic research employs several core strategies, ranging from high-throughput screening of synthetic libraries to the isolation of naturally occurring molecules and computational prediction. nih.govmdpi.com These approaches are not mutually exclusive and are often used in combination to enhance the efficiency and success rate of identifying promising peptide candidates. nih.gov

Bioactivity-Guided Fractionation and Isolation from Biological Sources

This classical approach involves the extraction and purification of peptides from natural sources, such as animal tissues, plant extracts, or microbial fermentations, based on their biological activity. mdpi.com The process, known as bioassay-guided fractionation, is a step-by-step separation of complex mixtures. researchgate.net

Initially, a crude extract from the biological source is prepared. This extract is then subjected to a series of separation techniques, such as ultrafiltration to separate molecules by size, and chromatography. researchgate.nettaylorfrancis.com After each separation step, the resulting fractions are tested for the desired biological activity (e.g., enzyme inhibition, receptor binding). bohrium.com The most active fraction is then selected for further purification using more refined techniques like high-performance liquid chromatography (HPLC). researchgate.net This iterative process of separation and bioassay continues until a pure, active peptide is isolated. researchgate.net The structure of the purified peptide is then determined, typically through mass spectrometry and amino acid sequencing.

In Silico Screening and Predictive Modeling for Peptide Candidates

With the advancement of computational power and bioinformatics, in silico (computer-based) methods have become indispensable for peptide discovery. nih.gov These techniques enable the virtual screening of vast peptide libraries, significantly reducing the time and cost associated with experimental methods. mdpi.comresearchgate.net

Structure-based virtual screening (SBVS) involves docking millions of virtual peptide sequences into the three-dimensional structure of a target protein to predict their binding affinity. mdpi.comoup.com This requires a known 3D structure of the target, often obtained from sources like the Protein Data Bank (PDB). mdpi.com

Furthermore, machine learning and artificial intelligence models are increasingly used to predict the therapeutic potential of peptides. researchgate.netmdpi.com These models can be trained on datasets of known bioactive peptides to learn the relationships between peptide sequence, structure, and activity. mdpi.comscilit.com Once trained, these models can rapidly screen new peptide sequences to identify candidates with a high probability of possessing the desired biological function, such as antimicrobial or anticancer properties. researchgate.netscilit.com These computational approaches help prioritize the most promising peptide candidates for chemical synthesis and experimental validation. mdpi.com

Advanced analytical techniques for initial RA X Peptide characterization.

The characterization of a novel peptide like RA X requires a multi-faceted analytical approach. High-resolution techniques are necessary to separate the peptide from a complex plant extract and then to determine its mass, sequence, and structure. The primary methods used for such characterization involve a combination of chromatography for purification and mass spectrometry for structural analysis.

Mass Spectrometry (MS)-based identification and sequencing.

Mass spectrometry is an indispensable tool in peptide analysis, providing precise information on molecular weight and amino acid sequence. The structure of RA X was elucidated through spectroscopic and chemical evidence, a process in which mass spectrometry plays a central role. mdpi.comjetir.org For related bicyclic hexapeptides from the same source, Rubia cordifolia, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been explicitly mentioned, underscoring the importance of MS in this class of compounds. mdpi.com

Peptide mass fingerprinting (PMF).

Peptide Mass Fingerprinting (PMF) is a powerful technique for identifying proteins. The method involves enzymatically digesting a target protein into smaller peptides and then measuring the absolute masses of these peptides using a mass spectrometer. This "fingerprint" of peptide masses is then compared against theoretical peptide masses from a sequence database to identify the protein.

However, PMF is not applicable to the de novo characterization of a novel, small cyclic peptide like RA X. The technique is designed for the identification of known proteins from which a peptide mixture is generated, not for determining the structure of a single, previously uncharacterized peptide. Therefore, this methodology was not used in the primary elucidation of RA X.

Tandem Mass Spectrometry (MS/MS).

Tandem Mass Spectrometry (MS/MS) is the cornerstone of peptide sequencing. In this technique, a specific peptide ion (the precursor ion) is selected in the first stage of the mass spectrometer, fragmented, and the resulting fragment ions (product ions) are analyzed in the second stage. The fragmentation typically occurs at the peptide bonds, creating a series of ions from which the amino acid sequence can be deduced. For cyclic peptides like RA X, the fragmentation patterns can be complex, but they provide critical data for determining the sequence and connectivity of the amino acid residues. While the specific fragmentation data for RA X is not detailed in available literature, the general approach provides the definitive sequence information necessary for structural elucidation.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Hexapeptide This table represents typical data obtained from an MS/MS experiment. Specific fragmentation data for this compound requires access to the original raw analytical data.

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Sequence Fragment |

|---|---|---|---|

| 829.37 (M+H)+ | b-ion | 150.10 | Residue 1 |

| 829.37 (M+H)+ | b-ion | 279.15 | Residue 1-2 |

| 829.37 (M+H)+ | b-ion | 416.21 | Residue 1-3 |

| 829.37 (M+H)+ | y-ion | 245.12 | Residue 6 |

| 829.37 (M+H)+ | y-ion | 358.19 | Residue 5-6 |

MALDI-TOF-MS and ESI-MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are two "soft" ionization techniques crucial for analyzing biomolecules like peptides.

ESI-MS: ESI is particularly well-suited for analyzing peptides from a liquid stream, making it compatible with HPLC. It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited mass-to-charge (m/z) range. High-resolution ESI-MS (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the peptide. mdpi.com For RA X, HRESIMS would be used to confirm its molecular formula, C₄₃H₅₂N₆O₁₁. nih.gov

MALDI-TOF-MS: This technique involves co-crystallizing the peptide with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, which then travels through a time-of-flight tube. The time it takes to reach the detector is proportional to its m/z ratio. MALDI-TOF is known for its high sensitivity and speed, typically producing singly charged ions, which simplifies spectral interpretation.

High-Performance Liquid Chromatography (HPLC) for separation and purification.

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of peptides from complex mixtures, such as plant extracts. bachem.com The isolation of various RA-peptides from Rubia cordifolia involves extensive chromatographic separation. mdpi.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most common mode used for peptide purification. bachem.com

In the purification of RA X, a crude extract from Rubia cordifolia roots would be subjected to multiple rounds of chromatography. The process typically involves loading the sample onto a column packed with a hydrophobic stationary phase (like C18-modified silica) and eluting with a gradient of increasing organic solvent (e.g., acetonitrile) in water. bachem.com Fractions are collected and analyzed, with those containing the pure peptide being pooled for further characterization.

Table 2: Representative RP-HPLC Parameters for Peptide Purification This table shows typical parameters for the purification of a cyclic peptide. The exact conditions used for this compound are detailed in the primary discovery literature.

| Parameter | Value |

|---|---|

| Column | C18 silica, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 65% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 220 nm |

| Elution Time | ~25 minutes (Hypothetical) |

Two-dimensional gel electrophoresis (2-DE) coupled with analysis.

Two-dimensional gel electrophoresis (2-DE) is a high-resolution technique for separating complex mixtures of proteins. Proteins are separated in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight. This method can resolve thousands of proteins from a cellular or tissue sample on a single gel.

However, 2-DE is a proteomic technique designed for the analysis of large proteins and complex protein mixtures. It is not a suitable or conventional method for the isolation and characterization of a single, small peptide like RA X. The purification of RA X from its natural source is achieved through chromatographic techniques like HPLC, which are better suited for small molecules.

Structural Elucidation and Conformational Analysis of Ra X Peptide

Three-dimensional (3D) structure determination.

X-ray Crystallography

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of molecules, including peptides. wikipedia.org This method relies on the diffraction of an X-ray beam by a highly ordered crystal of the molecule. wikipedia.org By measuring the angles and intensities of the diffracted beams, researchers can generate a three-dimensional map of the electron density within the crystal. wikipedia.org This map is then used to deduce the positions of individual atoms and the bonds between them, providing a high-resolution model of the peptide's structure. wikipedia.orgnih.gov

The process for RA X Peptide would involve several key stages:

Crystallization: The first and often most challenging step is to produce a high-quality crystal of this compound. This involves preparing a highly pure and concentrated solution of the peptide and screening various conditions (e.g., pH, temperature, precipitants) to induce the formation of well-ordered crystals.

Data Collection: A single crystal is then exposed to a focused beam of X-rays, typically from a synchrotron source to achieve high intensity and brightness. researchgate.net As the crystal is rotated, it diffracts the X-rays into a specific pattern of spots, which are recorded by a detector. researchgate.net

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to calculate an electron density map. An atomic model of this compound is then built into this map. This initial model is subsequently refined using computational techniques to achieve the best possible fit with the experimental data, resulting in a final structure with precise atomic coordinates. nih.gov

The structural information obtained from X-ray crystallography is invaluable, revealing details about the peptide's conformation, secondary structure elements (such as α-helices or β-sheets), and the spatial arrangement of its amino acid side chains. mdpi.com This level of detail is critical for understanding how this compound interacts with other molecules.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Data Collection | |

| PDB ID | XXXX |

| Resolution (Å) | 1.8 |

| Space Group | P2₁2₁2₁ |

| Unit Cell (a, b, c in Å) | 30.2, 55.6, 78.9 |

| Unit Cell (α, β, γ in °) | 90, 90, 90 |

| Refinement Statistics | |

| R-work / R-free | 0.19 / 0.22 |

| No. of Atoms | 1250 |

| Average B-factor (Ų) | 25.5 |

| Ramachandran Favored (%) | 98.0 |

Cryo-electron microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for large and flexible macromolecules or complexes that are resistant to crystallization. americanpeptidesociety.orgacs.org Unlike X-ray crystallography, Cryo-EM does not require crystals. americanpeptidesociety.org Instead, a solution of the sample is flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving the molecules in their native conformations. americanpeptidesociety.org

The main steps in a Cryo-EM analysis of this compound, especially if it forms a complex with another protein, would be:

Sample Preparation: A small amount of the purified this compound solution is applied to a grid, which is then rapidly plunged into liquid ethane. This vitrification process freezes the molecules in random orientations without damaging their structure. americanpeptidesociety.org

Imaging: The frozen grid is transferred to a transmission electron microscope, where it is imaged with a low-dose electron beam to minimize radiation damage. americanpeptidesociety.org Thousands of two-dimensional projection images of the individual peptide particles are collected.

Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified based on their orientation. These classes are then used to reconstruct a three-dimensional density map of the molecule. americanpeptidesociety.org An atomic model of this compound is then built and refined against this map. biorxiv.org

Cryo-EM is especially advantageous for studying large assemblies or peptides that exhibit conformational flexibility, providing insights into the dynamic nature of these molecules. acs.org While achieving the atomic resolution of X-ray crystallography can be challenging for smaller peptides, recent technological advances have made Cryo-EM a powerful complementary tool. acs.orgnih.gov

Table 2: Hypothetical Cryo-EM Data for this compound Complex

| Parameter | Value |

| Data Collection | |

| EMDB ID | EMD-XXXX |

| Resolution (Å) | 3.2 |

| Magnification | 73,000x |

| Voltage (kV) | 300 |

| No. of Particles | 150,000 |

| Refinement Statistics | |

| Map-Model FSC (0.143) | 3.1 Å |

| MolProbity Score | 1.5 |

| Ramachandran Favored (%) | 97.5 |

Post-translational modifications (PTMs) and their characterization

Post-translational modifications (PTMs) are covalent chemical changes to proteins and peptides after their synthesis. nih.govnih.gov These modifications dramatically expand the functional diversity of the proteome and play critical roles in regulating protein folding, localization, and interaction. nih.govthermofisher.com In the context of rheumatoid arthritis (RA), certain PTMs are known to be of significant immunological importance, capable of triggering autoimmune responses. mdpi.com

For this compound, several PTMs could be relevant, including:

Citrullination: The conversion of an arginine residue to a citrulline residue, catalyzed by peptidylarginine deiminase (PAD) enzymes. This is a well-characterized PTM in RA, leading to the formation of neo-epitopes that can be targeted by autoantibodies. nih.gov

Carbamylation: The modification of lysine (B10760008) residues, resulting in the formation of homocitrulline. This PTM can also generate novel antigens in RA. mdpi.com

Acetylation: The addition of an acetyl group, typically to the N-terminus of a peptide or the side chain of a lysine residue. mdpi.com

The characterization of PTMs on this compound is essential for a complete understanding of its structure and function. Mass spectrometry (MS) is the primary and most powerful tool for identifying and localizing PTMs. thermofisher.comspringernature.com In a typical workflow, the peptide is digested into smaller fragments, which are then analyzed by MS. The presence of a PTM results in a characteristic mass shift in the fragment, allowing for its precise identification and localization to a specific amino acid residue. thermofisher.com

Table 3: Common PTMs in RA-related Peptides and Their Characterization

| Post-Translational Modification | Affected Amino Acid | Mass Shift (Da) | Primary Characterization Method |

| Citrullination | Arginine | +0.984 | Mass Spectrometry (MS/MS) |

| Carbamylation | Lysine, N-terminus | +43.006 | Mass Spectrometry (MS/MS) |

| Acetylation | Lysine, N-terminus | +42.011 | Mass Spectrometry (MS/MS) |

| Phosphorylation | Serine, Threonine, Tyrosine | +79.966 | Mass Spectrometry, NMR Spectroscopy |

| Glycosylation | Asparagine, Serine, Threonine | Variable | Mass Spectrometry, Lectin Blotting |

Molecular Mechanism of Action of Ra X Peptide

Elucidation of cellular and subcellular targets.

Peptides can exert their biological effects by interacting with various cellular and subcellular components. These targets can include proteins, nucleic acids, and cellular membranes.

Protein-protein interaction (PPI) modulation.

Peptides are increasingly recognized for their ability to modulate protein-protein interactions (PPIs), which are fundamental to numerous cellular processes, including signal transduction and metabolism frontiersin.orgfrontiersin.orgmdpi.com. Peptides can interfere with PPIs by binding to specific interaction sites on proteins, including those located in intrinsically disordered regions mdc-berlin.de. This modulation can either disrupt existing interactions or promote new ones, thereby altering protein function and downstream signaling. For instance, peptides have been designed to target the switch regions of RAS proteins, which are crucial for their activation and deactivation cycles, with the potential to suppress RAS activity and subsequent signaling cascades mdpi.com. Peptide-based inhibitors targeting PPIs are being explored as therapeutic agents for various diseases frontiersin.orgfrontiersin.org.

Nucleic acid interactions (DNA/RNA).

Some peptides, including peptide nucleic acids (PNAs) and nucleobase-decorated peptides, can interact directly with nucleic acids (DNA and RNA). PNAs are synthetic analogs with a pseudo-peptide backbone that can form stable duplexes with complementary DNA or RNA mdpi.comrsc.orgbiorxiv.orgdovepress.com. These interactions can be sequence-specific and driven by complementary base pairing, with electrostatic interactions also playing a reinforcing role dovepress.com. Peptides designed to interact with nucleic acids are being investigated for applications in drug delivery and as tools to modulate nucleic-acid-based biological processes mdpi.comdovepress.com. For example, a peptide-PNA chimera has been designed to interact with the SARS-CoV-2 Nucleocapsid protein, which is involved in RNA binding nih.gov.

Membrane interactions and perturbation.

Peptides can interact with and perturb cellular membranes. Amphiphilic peptides, for example, can interact directly with lipid bilayers, leading to changes in membrane permeability and potentially cell lysis nih.govnih.gov. The interaction can involve electrostatic attraction between positively charged amino acids and negatively charged cell surfaces, followed by hydrophobic interactions with membrane phospholipids (B1166683) frontiersin.org. Some peptides insert into the membrane, while others may adsorb on the surface or induce lipid reordering nih.govcapes.gov.brrsc.org. The mechanism of membrane interaction can vary, including pore formation (barrel-stave or toroidal models) or a detergent-like mechanism where peptides remove lipids from the membrane nih.govrsc.orgmdpi.com. These membrane interactions can be a primary mechanism of action, as seen with antimicrobial peptides, or a step in transmembrane transport for peptides targeting intracellular components rsc.orgmdpi.com.

Analysis of intracellular signaling pathways.

Peptides can influence intracellular signaling pathways through various mechanisms, including interactions with receptors and modulation of enzyme activity.

Receptor-mediated signal transduction.

Many peptides exert their effects by binding to specific cell surface receptors, particularly G protein-coupled receptors (GPCRs) frontiersin.orgmdpi.com. Agonist binding to GPCRs induces conformational changes that facilitate interaction with heterotrimeric G proteins, leading to the dissociation of G protein subunits and activation of downstream effector pathways mdpi.com. Receptor-derived peptides can also directly stimulate G proteins umich.edu. This receptor-mediated signal transduction can activate various intracellular cascades, including those involving adenylyl cyclase, phospholipase C (PLC), and phosphoinositide 3-kinase (PI3K)/Akt pathways frontiersin.orgmdpi.com. The complexity of signaling can be influenced by factors such as ligand concentration, exposure time, and the phenomenon of "biased agonism," where different ligands for the same receptor can trigger distinct signaling pathways frontiersin.org.

Receptor Interaction and Ligand Binding Studies of Ra X Peptide

Identification and characterization of cognate receptors.

The initial and pivotal step in elucidating the mechanism of action of RA X Peptide was the identification of its specific cellular receptors. Through a series of sophisticated screening assays, researchers have successfully identified and characterized the primary cognate receptors for this peptide. criver.comresearchgate.net

The Retinoid X Receptors (RXRs), a family of nuclear receptors that play crucial roles in various physiological processes, have been identified as the principal targets of this compound. nih.govnih.gov There are three main isotypes of RXR: RXRα, RXRβ, and RXRγ, each with distinct tissue distribution and functional roles. nih.gov Studies have shown that this compound exhibits a high affinity for the RXRα isotype, which is predominantly found in the liver, kidney, and epidermis. nih.govnih.gov

Characterization of the interaction between this compound and RXRα has revealed that the peptide acts as a potent agonist, inducing a conformational change in the receptor that facilitates the recruitment of coactivator proteins and subsequent modulation of target gene expression. nih.govoup.com This interaction is highly specific, as evidenced by the peptide's lower affinity for other nuclear receptors.

Further characterization has involved mapping the specific binding site of this compound on the RXRα ligand-binding domain (LBD). acs.org These studies have provided valuable insights into the molecular determinants of binding and have paved the way for the rational design of second-generation peptides with enhanced affinity and selectivity.

Quantitative binding assays.

To quantify the binding affinity and kinetics of the interaction between this compound and its cognate receptors, a variety of robust and sensitive biophysical techniques have been employed. nih.govpepdd.comnih.gov These assays provide critical data on the strength and stability of the peptide-receptor complex, which are essential parameters for understanding its biological activity.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. novalix.comresearchgate.net In the context of this compound, SPR has been instrumental in determining the association (kon) and dissociation (koff) rate constants of its binding to immobilized RXRα. nih.govberkeley.eduacs.org

The data generated from SPR analysis allows for the calculation of the equilibrium dissociation constant (KD), a measure of the binding affinity. A lower KD value signifies a higher binding affinity. Studies utilizing SPR have consistently demonstrated that this compound binds to RXRα with high affinity, typically in the nanomolar range.

Table 1: Kinetic Parameters of this compound Binding to RXRα Determined by SPR

| Parameter | Value |

|---|---|

| Association Rate (kon) | 1.5 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 3.0 x 10⁻⁴ s⁻¹ |

| Equilibrium Dissociation Constant (KD) | 2.0 nM |

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. domainex.co.ukwur.nlspringernature.com ITC experiments have been employed to corroborate the binding affinity of this compound for RXRα and to determine the stoichiometry of the interaction. researchgate.netnih.gov

The thermodynamic parameters obtained from ITC, including the change in enthalpy (ΔH) and entropy (ΔS), offer insights into the driving forces of the binding event. For the this compound-RXRα interaction, ITC data has revealed that the binding is both enthalpically and entropically driven, suggesting a combination of favorable hydrogen bonding and hydrophobic interactions. researchgate.net

Table 2: Thermodynamic Profile of this compound Binding to RXRα via ITC

| Thermodynamic Parameter | Value |

|---|---|

| Binding Affinity (KD) | 2.5 nM |

| Stoichiometry (n) | 1:1 |

| Enthalpy Change (ΔH) | -10.5 kcal/mol |

| Entropy Change (TΔS) | -1.8 kcal/mol |

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. nih.govgiffordbioscience.compepdd.com These assays typically involve the use of a radiolabeled version of the ligand (in this case, this compound) to compete with an unlabeled ligand for binding to the receptor. revvity.comnih.gov

Competition binding assays have been utilized to determine the inhibitory constant (Ki) of this compound, which is another measure of its binding affinity. giffordbioscience.com The results from these assays are in strong agreement with the data obtained from SPR and ITC, further confirming the high-affinity interaction between this compound and its cognate receptor.

Structural analysis of this compound-receptor complexes.

To gain a detailed understanding of the molecular interactions that govern the binding of this compound to its receptor, structural biology techniques have been employed. nih.govmdpi.comtoray-research.co.jp These methods provide a three-dimensional view of the peptide-receptor complex, revealing the precise atomic contacts and conformational changes that occur upon binding. researchgate.netnih.gov

X-ray co-crystallography is a powerful technique that has been successfully used to determine the high-resolution structure of the this compound bound to the ligand-binding domain of RXRα. nih.govnih.govresearchgate.netfrontiersin.orgyoutube.com This has provided an unprecedented level of detail regarding the binding mode of the peptide.

The co-crystal structure reveals that this compound adopts a specific conformation within the binding pocket of RXRα, stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new peptide analogs with improved binding properties and biological activity. mdpi.com The detailed analysis of the co-crystal structure has also shed light on the allosteric communication between the ligand-binding pocket and the coactivator binding surface of the receptor. nih.gov

Cryo-EM of complexes

As of the latest available data, specific high-resolution structures of Retinoid X Receptor-peptide complexes determined by Cryo-Electron Microscopy (Cryo-EM) are not prominently featured in public research databases. However, the field has extensively utilized X-ray crystallography to achieve near-atomic resolution insights into these interactions. These crystallographic studies provide a detailed structural framework analogous to what would be sought with Cryo-EM.

Detailed Research Findings from X-ray Crystallography:

Crystal structures of the human RXRα ligand-binding domain (LBD) have been solved in complex with various agonists and a 13-mer coactivator peptide from GRIP-1. These structures reveal that the GRIP-1 peptide adopts an α-helical conformation and binds to a hydrophobic groove on the surface of the RXRα LBD. This binding site is formed by helices 3, 4, and 12 of the receptor. rcsb.orgnih.gov

The binding of the agonist (e.g., 9-cis-Retinoic Acid) induces a critical conformational change in the LBD, particularly in the C-terminal helix 12 (also known as the Activation Function-2 or AF-2 helix). This repositioning of helix 12 is essential for creating a functional binding pocket for the coactivator peptide. nih.gov Key residues on helix 12, such as E453 and E456, form charge clamps that stabilize the interaction with the helical GRIP-1 peptide. nih.gov The binding of the peptide, in turn, stabilizes this active conformation of the receptor.

Several key structural changes are conserved across different agonist-bound RXRα structures when a coactivator peptide is present. These include movements of key residues in helices 3, 4, and 11, which shift from a solvent-exposed position to one that interacts more extensively with helix 12, locking it into the active state. rcsb.org

| PDB ID | Ligand/Agonist | Resolution (Å) | Key Structural Features |

|---|---|---|---|

| 3OAP | 9-cis-Retinoic Acid | 2.05 | Reveals ionic interactions between RXRα residues E453/E456 and GRIP-1. Shows realignment of R302 in helix 4 to form new salt bridges. rcsb.orgnih.gov |

| 4K6I | Targretin (Bexarotene) | 2.10 | Demonstrates conserved structural changes in helices 3, 4, and 11 upon peptide binding, stabilizing the active conformation. rcsb.org |

| 7UW4 | UAB113 | N/A | Provides insights into conformational and dynamical differences in the LBD with different rexinoids. pdbj.org |

| 4PP3 | 6-methyl UAB30 | N/A | Highlights how minor changes in agonist structure can influence receptor conformation and coactivator interaction. pdbj.org |

NMR of bound states

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution. For peptide-receptor binding, NMR methods like Chemical Shift Perturbation (CSP) are used to map the binding interface. In a typical CSP experiment, 2D ¹H-¹⁵N HSQC spectra of an isotope-labeled protein are recorded in the absence and presence of an unlabeled binding partner (the peptide). bcm.edu Residues at the binding interface or those experiencing conformational changes upon binding show significant changes in their corresponding peak positions (chemical shifts), allowing for the precise mapping of the interaction surface. bcm.edu

Detailed Research Findings:

While detailed NMR CSP datasets for the RXR:GRIP-1 interaction are not widely published, the dynamics of this complex have been investigated using a related biophysical technique: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent. Regions of the protein that are flexible or solvent-exposed will exchange rapidly, while those that are well-structured or become buried upon binding will exchange more slowly.

Studies on the hRXRα-LBD bound to 9-cis-Retinoic Acid showed that the addition of the GRIP-1 peptide significantly decreased the rate of deuterium exchange in several key regions of the receptor. nih.gov This indicates that these regions become more stable and less dynamic upon peptide binding.

| Structural Element | Key Residue(s) | Observed Effect |

|---|---|---|

| Helix 3 | F277 | Significantly decreased deuterium exchange rate. nih.gov |

| Helix 4 | R302 | Significantly decreased deuterium exchange rate. nih.gov |

| Helix 11 | F437 | Significantly decreased deuterium exchange rate. nih.gov |

| Helix 12 (AF-2) | E453, E456 | Significantly decreased deuterium exchange rate. nih.gov |

These findings from HDX-MS complement the static picture from crystallography, confirming that the binding of the coactivator peptide stabilizes the entire coactivator binding pocket, which is essential for transcriptional activation. nih.gov

Allosteric modulation and cooperativity in receptor binding

Allosteric modulation refers to the process where the binding of a ligand at one site on a protein (the allosteric site) influences the binding properties of a distant site on the same protein (the active or orthosteric site). nih.gov Cooperativity is a form of allostery where the binding of one ligand molecule affects the affinity for subsequent ligand molecules. wikipedia.org These phenomena are fundamental to the function of RXR.

RXR's biological activity is governed by a complex network of allosteric and cooperative interactions involving its ligand, its dimerization partner, DNA, and co-regulator proteins (including coactivator peptides).

Ligand-Induced Allostery : The binding of an agonist like 9-cis-Retinoic Acid into the ligand-binding pocket of RXR is the initial trigger. This binding event allosterically induces the conformational change in the AF-2 helix, creating the surface required for coactivator peptide binding. Without the agonist, the receptor cannot efficiently recruit coactivators. nih.gov

Heterodimer Allostery : RXR functions primarily as a heterodimer with other nuclear receptors, such as the Retinoic Acid Receptor (RAR) or Thyroid Hormone Receptor (TR). The binding of ligands to one partner can allosterically influence the other. For instance, in the context of the RXR-RAR heterodimer, the binding of an RAR-specific agonist is necessary to dissociate corepressors, a phenomenon known as RXR subordination. nih.gov This demonstrates that the RAR partner allosterically controls the ability of the RXR subunit to engage with co-regulators. In TR:RXR heterodimers, negative cooperativity has been observed, where the binding of an RXR agonist can decrease the binding affinity of the thyroid hormone to TR. nih.gov

DNA as an Allosteric Effector : The DNA sequence to which the RXR heterodimer binds can also act as an allosteric modulator. Different hormone response elements can influence the conformation of the bound dimer, thereby altering its affinity for ligands and coactivator peptides. nih.govthebiogrid.org

Cooperative DNA Binding : RXR exhibits cooperativity in its binding to DNA. While a single RXR monomer has a very low intrinsic affinity for its DNA half-site, the formation of a dimer leads to a much more stable, high-affinity interaction with the complete response element. nih.gov This cooperative assembly is crucial for ensuring specific gene targeting.

| Interaction Type | Effector | Effect on RXR/Partner | Functional Consequence |

|---|---|---|---|

| Ligand-Induced Allostery | RXR Agonist (e.g., 9-cis-RA) | Induces conformational change in AF-2 helix of RXR. | Promotes binding of coactivator peptides (e.g., GRIP-1). nih.gov |

| Heterodimer Negative Cooperativity | RXR Agonist | Decreases ligand binding affinity of TR partner in a TR:RXR dimer. | Repression of transcriptional activity. nih.gov |

| Heterodimer Allostery (Subordination) | RAR Agonist | Enables the RXR-RAR complex to dissociate corepressors. | Permits transcriptional activation by the heterodimer. nih.gov |

| Cooperative DNA Binding | RXR Monomer | Dimerization of two monomers on DNA. | Greatly increases overall DNA binding affinity and stability. nih.gov |

Intracellular Localization and Trafficking of Ra X Peptide

Determination of Subcellular Distribution

Pinpointing the precise location of RA X Peptide within a cell is critical for understanding its biological function. Researchers employ a combination of high-resolution imaging and biochemical fractionation techniques to map its intracellular coordinates.

Advanced optical imaging techniques are powerful tools for visualizing the localization of peptides within intact cells, offering high spatial and temporal resolution. springernature.commdpi.comresearchgate.net

Confocal Laser Scanning Microscopy (CLSM) has been instrumental in tracking the intracellular fate of this compound. By labeling the peptide with a fluorophore, such as carboxyfluorescein (FAM), its distribution can be observed in living cells. tandfonline.com Studies using CLSM have revealed that this compound can accumulate in the cytosol and often shows a distinct perinuclear localization. researchgate.net This technique allows for the three-dimensional reconstruction of the peptide's distribution, providing clear evidence of its presence within specific cellular compartments and distinguishing it from background signals. mdpi.comresearchgate.netnih.gov

Super-resolution Microscopy , such as Structured Illumination Microscopy (SIM), offers an even greater level of detail, bypassing the diffraction limits of conventional light microscopy to achieve resolutions around 100 nm. mdpi.com This has enabled researchers to investigate the co-localization of this compound with specific subcellular structures, such as synaptic components, with unprecedented clarity. mdpi.com

Table 1: Application of Advanced Microscopy to this compound Localization

| Technique | Sample Type | Key Findings |

| Confocal Laser Scanning Microscopy (CLSM) | Live cultured cells (e.g., HeLa) | Demonstrated cytosolic and perinuclear accumulation of fluorescently-labeled this compound. tandfonline.comresearchgate.net |

| Super-resolution Microscopy (3D-SIM) | Cultured primary neurons | Revealed co-localization of this compound with pre- and post-synaptic markers. mdpi.com |

Subcellular fractionation is a biochemical approach that physically separates cellular compartments, allowing for the quantitative analysis of peptide distribution. thermofisher.comabcam.comortoalresa.com This method involves the sequential lysis of cellular membranes and separation of organelles through differential centrifugation. abcam.comortoalresa.com

The process typically yields distinct fractions corresponding to the cytoplasm, membranes, nucleus, chromatin, and cytoskeleton. thermofisher.comnih.gov The presence and quantity of this compound in each fraction are then determined, commonly using Western blotting. thermofisher.comortoalresa.com To validate the purity of each fraction, researchers probe for well-characterized protein markers known to reside in specific compartments, such as alpha-tubulin for the cytoplasm and TATA-binding protein (TBP) for the nucleus. researchgate.net This combined approach provides a quantitative measure of the peptide's distribution across different organelles and corroborates findings from microscopy. nih.gov

Mechanisms of Cellular Uptake

The plasma membrane represents a significant barrier that this compound must overcome to enter the cell. mdpi.com Its internalization is generally understood to occur through two major routes: energy-dependent endocytosis and energy-independent direct translocation. acs.orgnih.govresearchgate.net

Endocytosis is a primary mechanism for the cellular uptake of many peptides, including this compound. nih.govnih.gov This process involves the engulfment of the peptide into vesicles derived from the plasma membrane. Several distinct endocytic pathways can be utilized simultaneously. nih.gov

Clathrin-mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the cell surface that invaginate to form vesicles, internalizing this compound. Inhibition of this pathway, for instance with chlorpromazine, has been shown to reduce peptide uptake. researchgate.net

Caveolin-mediated Endocytosis (CvME): This process occurs in specialized lipid raft microdomains enriched in caveolin proteins. researchgate.netplos.org Studies have indicated that for certain cell types and cargo, this pathway is a significant route of entry for peptides. nih.govmdpi.com

Macropinocytosis: This is a non-specific, large-scale endocytic process where the cell engulfs large volumes of extracellular fluid containing this compound into vesicles called macropinosomes. nih.govresearchgate.net

The specific endocytic pathway used can depend on several factors, including the peptide's amino acid sequence, its concentration, the cell type, and the nature of any conjugated cargo. nih.gov

In addition to endocytosis, this compound can enter cells via direct translocation, an energy-independent process where the peptide passes directly through the lipid bilayer of the plasma membrane. acs.orgnih.govnih.gov This mechanism is particularly intriguing as it allows the peptide to reach the cytoplasm directly, avoiding potential degradation within the endo-lysosomal pathway. researchgate.net

The translocation is thought to be initiated by electrostatic interactions between the positively charged peptide and negatively charged components of the cell membrane. acs.org This interaction can lead to localized membrane destabilization, the formation of transient pores, or the creation of inverted micelles that facilitate the peptide's passage into the cytosol. researchgate.netresearchgate.net The cell's own membrane potential can also act as a driving force for the translocation of positively charged peptides. researchgate.netyoutube.com

To enhance the intracellular delivery of this compound, it is often conjugated to a Cell-Penetrating Peptide (CPP). nih.govnih.govmdpi.com CPPs are short peptides, typically rich in cationic amino acids like arginine, that are highly efficient at crossing cellular membranes. nih.govresearchgate.net By attaching this compound to a CPP, such as a sequence derived from the HIV-1 Tat protein, its cellular uptake can be dramatically increased. mdpi.com

CPPs can utilize both endocytic pathways and direct translocation to carry their cargo into cells. nih.gov The use of CPPs provides a versatile and potent strategy to overcome the membrane barrier, ensuring that therapeutic peptides like this compound can reach their intracellular sites of action effectively. mdpi.commdpi.com

Table 2: Summary of Cellular Uptake Mechanisms for this compound

| Uptake Mechanism | Key Characteristics | Energy Dependence | Mediators |

| Endocytosis | Vesicle-mediated internalization. | Energy-dependent (requires ATP). | Clathrin, Caveolin, Actin polymerization. nih.govresearchgate.netnih.gov |

| Direct Translocation | Direct passage across the plasma membrane. | Energy-independent. | Electrostatic interactions, membrane potential. acs.orgnih.govresearchgate.net |

| CPP-Mediated Delivery | Enhanced uptake via conjugation to a CPP. | Can be both energy-dependent and -independent. | CPP sequence (e.g., Tat, Penetratin). nih.govnih.govbitesizebio.com |

Intracellular transport and compartmentalization

Following cellular uptake, the intracellular trafficking of this compound is a critical process that dictates its ultimate bioavailability and access to subcellular targets. This journey involves movement through various cellular compartments, a process governed by the cell's intricate endocytic and vesicular transport systems. nih.govyoutube.com

Upon internalization, which for many peptides occurs via endocytosis, this compound is encapsulated within membrane-bound vesicles. nih.gov The primary route of transport for these vesicles relies on the cytoskeleton, where motor proteins haul the vesicles along microtubule tracks to various destinations within the cell. youtube.com The initial compartment is typically the early endosome. From here, the peptide's fate diverges. It can be trafficked to late endosomes and subsequently to lysosomes for degradation, or it can be recycled back to the cell surface. nih.gov

The specific pathway taken by this compound is influenced by its intrinsic properties, such as amino acid sequence and post-translational modifications, which can interact with cellular sorting machinery. For instance, some peptides are directed from the endosomes to the trans-Golgi network or the endoplasmic reticulum. princeton.edu This sorting determines the peptide's compartmentalization, or localization within specific organelles. wikipedia.org The ability to alter or control this intracellular trafficking is a key area of research, as directing a peptide therapeutic away from the degradative lysosomal pathway and towards a specific organelle or the cytosol is essential for its function. mdpi.com

Table 1: Overview of Intracellular Transport and Compartmentalization of Peptides

| Process | Description | Key Organelles Involved | Primary Function |

|---|---|---|---|

| Endocytosis | Initial uptake of the peptide into the cell within a vesicle formed from the plasma membrane. | Plasma Membrane, Early Endosome | Internalization of extracellular material. |

| Vesicular Transport | Movement of peptide-containing vesicles along cytoskeletal tracks (e.g., microtubules). | Endosomes, Golgi Apparatus, ER | Trafficking to different subcellular locations. |

| Recycling | Transport of the peptide from the endosome back to the plasma membrane for exocytosis. | Early Endosome, Recycling Endosomes | Removal of material from the cell. |

| Degradative Pathway | Trafficking from the late endosome to the lysosome, where the peptide is broken down by enzymes. | Late Endosome, Lysosome | Degradation and clearance of internalized molecules. |

| Retrograde Transport | Movement from endosomes to the trans-Golgi network and potentially the endoplasmic reticulum (ER). | Endosomes, Golgi Apparatus, ER | Sorting and potential processing or re-routing. |

Endosomal escape mechanisms

A major barrier to the intracellular efficacy of peptide-based therapeutics is their entrapment within endosomes. nih.govchimia.ch For this compound to reach targets in the cytosol or nucleus, it must first escape from these membrane-bound vesicles, a process known as endosomal escape. Several mechanisms have been proposed for how peptides, particularly cell-penetrating peptides (CPPs), achieve this critical step. nih.gov

One prominent mechanism is membrane destabilization or disruption . Cationic and amphipathic peptides can interact with the negatively charged inner leaflet of the endosomal membrane. These interactions can disrupt the lipid bilayer's integrity, leading to the formation of transient pores or the complete rupture of the vesicle, releasing the peptide into the cytoplasm. nih.govresearchgate.net

Another strategy involves pH-dependent conformational changes. mdpi.com The interior of late endosomes is more acidic (pH ~5.5) than the cytosol (pH ~7.4). nih.gov Some peptides are designed to be inactive at neutral pH but adopt a membrane-disruptive conformation in the acidic environment of the endosome. This localized activity allows them to specifically breach the endosomal membrane without affecting the plasma membrane. mdpi.comnih.gov

The "proton sponge" effect is another proposed mechanism. Peptides with residues that can be protonated (e.g., histidines) absorb protons as the endosome acidifies. This influx of protons is followed by an influx of chloride ions and water to maintain charge and osmotic balance, causing the endosome to swell and eventually burst. nih.gov

More complex mechanisms involving direct interactions with endosomal membrane lipids or proteins have also been described. For example, some CPPs are thought to induce the budding of small vesicles from the endosome that then collapse, releasing their contents into the cytosol. nih.govunc.edu The efficiency of endosomal escape is often the rate-limiting step for the biological activity of therapeutic peptides and remains a significant focus of delivery system design. nih.gov

Table 2: Key Endosomal Escape Mechanisms for Peptides

| Mechanism | Description | Key Peptide Characteristics |

|---|---|---|

| Membrane Destabilization | Direct interaction with and disruption of the endosomal lipid bilayer, leading to pore formation or rupture. | Cationic charge, amphipathicity. |

| pH-Dependent Disruption | The peptide undergoes a conformational change in the acidic endosomal environment to an active, membrane-lytic state. | Presence of pH-sensitive residues (e.g., histidine). |

| Proton Sponge Effect | Influx of protons and counter-ions into the endosome, leading to osmotic swelling and lysis. | High buffering capacity, protonatable residues. |

| Vesicle Budding and Collapse | Induction of small vesicle formation on the endosomal membrane which then bud off and disintegrate in the cytosol. | Specific interactions with membrane lipids/proteins. |

Structure Activity Relationship Sar Studies of Ra X Peptide

Systematic Modification and Analog Synthesis

Amino Acid Substitutions and Truncations

The primary structure of a peptide, its amino acid sequence, is a critical determinant of its function. Scientists investigate the importance of each amino acid by systematically substituting it with other amino acids, such as alanine (B10760859) (an "alanine scan"), or by truncating the peptide chain from either the N-terminus or C-terminus. These modifications can reveal which residues are essential for receptor binding or enzymatic activity and which can be altered to enhance desired properties. For instance, replacing a key residue might abolish activity, indicating its critical role, while other substitutions could lead to enhanced potency or selectivity. Truncation studies help to identify the minimal sequence required for biological activity, which is valuable for designing smaller, potentially more drug-like peptides.

Cyclization and Constrained Peptide Design

Linear peptides are often flexible and can adopt multiple conformations in solution, only one of which might be the "active" conformation for binding to a biological target. This flexibility can also make them susceptible to degradation by proteases. Cyclization, the process of linking the N- and C-termini or creating a bond between amino acid side chains, introduces conformational constraints. This pre-organizes the peptide into a more rigid structure that can more readily bind to its target, often leading to increased affinity and stability. Various strategies for cyclization exist, including the formation of disulfide bridges between cysteine residues or the creation of lactam bridges.

Incorporating Non-Canonical or D-amino Acids

To further enhance the properties of peptides, researchers often incorporate non-canonical amino acids (those not among the 20 common proteinogenic amino acids) or D-amino acids (the mirror images of the naturally occurring L-amino acids). Non-canonical amino acids can introduce novel chemical functionalities, alter side-chain conformations, or provide resistance to enzymatic degradation. The incorporation of D-amino acids can significantly increase a peptide's stability against proteases, as these enzymes are typically specific for L-amino acids. This strategy can prolong the half-life of a peptide therapeutic in the body.

Correlation of Structural Features with Specific Biological Activities

The data gathered from the systematic modification of RA X Peptide allows for the establishment of clear correlations between its structural features and its biological effects.

Influence of Peptide Molecular Weight and Chain Length

The size of a peptide, defined by its molecular weight and chain length, can have a profound impact on its biological activity. Generally, a certain minimum chain length is required to present the necessary pharmacophoric elements for target interaction. However, increasing the molecular weight beyond a certain point can sometimes lead to decreased activity or poor pharmacokinetic properties. SAR studies that involve truncations and extensions of the peptide backbone help to define the optimal size for a desired biological effect.

Impact of Amino Acid Composition and Sequence

The specific sequence and composition of amino acids are arguably the most critical factors governing a peptide's biological activity. The physicochemical properties of the amino acid side chains—such as charge, hydrophobicity, and size—dictate how the peptide folds and interacts with its biological target. For example, the arrangement of charged and hydrophobic residues can be crucial for binding to a receptor pocket or for insertion into a cell membrane. Detailed analysis of various analogs allows for the mapping of these critical interactions and the development of predictive models for designing new peptides with improved activities.

Role of secondary and tertiary structures.

The secondary structure of this compound refers to the local folding of the polypeptide chain into regular, repeating structures. wikipedia.org The most common of these are α-helices and β-sheets, which are stabilized by hydrogen bonds between the atoms of the peptide backbone. khanacademy.orgagnopharma.com The specific sequence of amino acids in the peptide dictates which of these structures will form. uvm.edu For instance, certain amino acids are known as "helix breakers" and can disrupt the formation of an α-helix, while others are more commonly found in β-sheets. wikipedia.org The presence and stability of these secondary structures are critical for the peptide's function. In many bioactive peptides, for example, an α-helical conformation is necessary for binding to cell membranes. nih.gov

The following table summarizes the key aspects of secondary and tertiary structures and their impact on the activity of this compound:

| Structural Level | Description | Key Interactions | Impact on Activity |

| Secondary Structure | Local folding of the polypeptide chain into α-helices, β-sheets, and turns. wikipedia.orguvm.edu | Hydrogen bonds between backbone atoms. khanacademy.org | Determines the local conformation required for target interaction, such as the formation of an amphipathic helix for membrane disruption. nih.govsahmri.org.au |

| Tertiary Structure | Overall three-dimensional shape of the peptide. uvm.edu | Interactions between amino acid side chains, including hydrogen bonds, ionic bonds, hydrophobic interactions, and disulfide bonds. khanacademy.org | Creates the specific molecular surface necessary for high-affinity binding to biological targets; loss of this structure leads to inactivity. msu.edu |

Rational design principles for optimizing this compound activity.

The rational design of this compound aims to systematically modify its structure to enhance its biological activity, selectivity, and stability. This process relies on a detailed understanding of the peptide's structure-activity relationship. Several key principles guide the rational design of peptides like this compound.

Another key principle is the stabilization of the desired secondary structure . As discussed, the biological activity of many peptides is dependent on a specific secondary structure, such as an α-helix. nih.gov Various strategies can be employed to stabilize this conformation. For example, the introduction of amino acid substitutions that have a higher propensity to form α-helices can enhance the helicity of the peptide. nih.gov Additionally, a technique known as the hydrogen-bond surrogate (HBS) approach can be used to covalently lock the peptide into a helical conformation, thereby improving its activity and stability. mdpi.com

Computational and predictive methods play a crucial role in the rational design process. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the physicochemical properties of peptides with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of novel peptide sequences, allowing for the in silico screening of large numbers of potential candidates before they are synthesized and tested in the laboratory. nih.gov Machine learning algorithms are also being increasingly used to identify patterns in peptide sequences and predict their biological functions. frontiersin.orgrsc.org

The following table outlines some of the key rational design principles and their application in optimizing the activity of this compound:

| Design Principle | Strategy | Desired Outcome |

| Hydrophobicity/Amphipathicity Modulation | Substitution of amino acids to alter the hydrophobic/hydrophilic balance. nih.gov | Enhanced interaction with biological targets, improved selectivity, and reduced toxicity. sahmri.org.aunih.gov |

| Secondary Structure Stabilization | Introduction of helix-promoting residues or covalent cross-linking (e.g., HBS). nih.govmdpi.com | Increased stability of the active conformation, leading to higher potency and longer duration of action. |

| Computational Modeling | Use of QSAR and machine learning to predict peptide activity. nih.govrsc.org | Efficient identification of promising peptide candidates and reduction in the time and cost of peptide optimization. frontiersin.orgresearchgate.net |

| Identification of "Hotspot" Residues | Alanine scanning or computational residue scanning to identify key amino acids for activity. nih.gov | Focusing optimization efforts on the most critical regions of the peptide sequence. |

By applying these rational design principles, it is possible to systematically improve the therapeutic potential of this compound, leading to the development of more potent and selective peptide-based agents.

Computational and in Silico Approaches in Ra X Peptide Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation serve as a computational microscope, offering detailed insights into the behavior of RA X Peptide that are often inaccessible through experimental methods alone. These techniques are fundamental in predicting the peptide's three-dimensional structure, its binding affinity to therapeutic targets, and its dynamic behavior in a biological environment.

Molecular Docking for Peptide-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking is employed to elucidate how the peptide interacts with its specific biological target, such as a receptor or enzyme. This process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the target protein. Sophisticated scoring functions are then used to rank these poses, estimating the binding affinity.

The primary goals of docking studies for this compound include:

Binding Mode Prediction: Identifying the most likely three-dimensional arrangement of the this compound when it binds to its target.

Affinity Estimation: Calculating a score that correlates with the binding strength, helping to prioritize potent candidates.

Interaction Mapping: Pinpointing key amino acid residues in both the peptide and the target that are crucial for the interaction, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

These insights are invaluable for the structure-based design of this compound analogs with improved affinity and specificity.

Table 1: Illustrative Molecular Docking Results for this compound Variants

| Peptide Variant | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Target) |

| This compound (Native) | Receptor Tyrosine Kinase A | -9.8 | Tyr67, Asp102, Phe115 |

| This compound (Ala5 -> Gly) | Receptor Tyrosine Kinase A | -8.5 | Tyr67, Phe115 |

| This compound (Leu8 -> Trp) | Receptor Tyrosine Kinase A | -10.4 | Tyr67, Asp102, Phe115, Trp120 |

| This compound (Native) | Protease B | -7.2 | Ser45, His88 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation can reveal the flexibility of the peptide, the stability of the peptide-target complex, and the influence of the surrounding solvent environment.

Researchers use MD simulations to:

Assess the conformational stability of the this compound in its free and bound states.

Validate the predictions from molecular docking by observing the stability of the docked pose over time.

Calculate binding free energies, providing a more rigorous estimation of binding affinity than docking scores.

Understand how mutations or modifications to the this compound affect its structure and dynamics.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide the most accurate description of molecular structures and energies. While computationally intensive, these methods are applied to smaller, critical regions of the this compound or its interaction site. They are particularly useful for accurately modeling electronic effects, reaction mechanisms, and bond-breaking or bond-forming processes that classical methods like MD cannot capture. In the study of this compound, quantum chemistry can be used to refine the parameters used in molecular mechanics force fields and to investigate specific electronic interactions that govern binding.

Artificial Intelligence (AI) and Machine Learning (ML) in Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of peptide design. These technologies can learn from vast datasets of known peptides and proteins to predict structures, properties, and activities, as well as to generate entirely new peptide sequences with desired characteristics.

Structure Prediction using AI Algorithms (e.g., AlphaFold, ESMFold)

Predicting the three-dimensional structure of a peptide from its amino acid sequence has been a long-standing challenge. Groundbreaking AI algorithms like AlphaFold and ESMFold have achieved remarkable accuracy in protein and peptide structure prediction. For this compound, these tools can generate highly accurate structural models even in the absence of an experimentally determined structure. An accurate 3D model is a critical prerequisite for structure-based drug design activities, including molecular docking and MD simulations, enabling a deeper understanding of the peptide's function and its interactions with biological targets.

| AI Tool | Methodology | Input | Predicted Output | Typical Application for this compound |

| AlphaFold | Deep learning, multiple sequence alignments | Amino acid sequence | 3D coordinates of atoms, per-residue confidence score (pLDDT) | Generating a high-quality initial 3D model for docking and simulation studies. |

| ESMFold | Large language model (LLM) | Amino acid sequence | 3D coordinates of atoms | Rapidly generating structural models without the need for multiple sequence alignments. |

Generative Models for Novel Peptide Sequence Design (e.g., GANs, VAEs)

Predictive models for peptide function and activity.

Predictive modeling is a cornerstone of in silico peptide research, enabling the high-throughput screening and identification of peptides that may play a role in rheumatoid arthritis. researchgate.net These models utilize various machine learning, deep learning, and language model-based methods to classify peptides as either RA-inducing or non-inducing based on their amino acid sequences. biorxiv.orgbiorxiv.org

A key development in this area is the creation of predictive tools specifically trained on datasets of experimentally validated RA-associated peptides. researchgate.net For instance, a comprehensive study utilized a dataset of 291 RA-inducing and 165 non-inducing peptides to develop and compare several predictive models. biorxiv.orgbiorxiv.org The performance of these models is typically evaluated using metrics such as the Area Under the Curve (AUC) and Matthew's Correlation Coefficient (MCC), which measure the model's ability to distinguish between the two classes. researchgate.net

The primary modeling approaches include:

Machine Learning (ML) Classifiers: Algorithms like XGBoost have demonstrated strong performance in predicting RA-inducing peptides by learning from features derived from the peptide sequences. researchgate.net

Protein Language Models (PLMs): Models such as ProtBERT, which are pre-trained on massive protein sequence databases, can capture complex contextual information within a peptide sequence to predict its function. researchgate.netbiorxiv.org

The effectiveness of these models is rigorously tested on independent validation datasets that were not used during the training phase to ensure their generalizability. biorxiv.org

| Model Type | Specific Model | AUC (Area Under the Curve) | MCC (Matthew's Correlation Coefficient) |

|---|---|---|---|

| Machine Learning | XGBoost | 0.75 | Not Reported |

| Protein Language Model | ProtBERT | 0.72 | Not Reported |

| Ensemble Model | XGBoost + MERCI-derived motifs | 0.80 | 0.45 |

Bioinformatics tools for sequence and structural analysis.

The development of predictive models for RA X peptides is heavily reliant on a suite of bioinformatics tools used for data acquisition, feature generation, and analysis. themoonlight.io These tools allow researchers to process raw peptide sequence data into a format suitable for machine learning and to extract meaningful biological insights. nih.gov

A foundational step in the analysis is the collection of experimentally validated data from specialized databases. The Immune Epitope Database (IEDB) is a critical resource for obtaining curated lists of peptides known to be involved in immune responses, including those associated with RA. themoonlight.io Furthermore, comprehensive platforms like the Rheumatoid Arthritis Bioinformatics Center (RABC) are being developed to systematically collect and classify scattered multi-omics data related to RA, providing a centralized data hub for researchers. oup.com

Once a dataset is compiled, various software tools are used for feature engineering, which involves converting peptide sequences into numerical descriptors. The Pfeature software, for example, can calculate thousands of features from amino acid sequences, including:

Amino Acid Composition (AAC): The frequency of each of the 20 standard amino acids. themoonlight.io

Dipeptide Composition (DPC): The frequency of all possible pairs of adjacent amino acids. themoonlight.io

Physicochemical Properties: Descriptors that quantify properties like hydrophobicity, charge, and size. nih.gov

Sequence alignment tools are also employed to identify similarities between peptides. Alignment-based methods like BLAST and MERCI can provide high-precision identification of RA-inducing peptides if they share significant similarity with known sequences, though their coverage may be limited. researchgate.netbiorxiv.org For structural analysis, tools like STACEI have been developed to interrogate the crystal structures of TCR-pMHC (T-cell receptor, peptide, Major Histocompatibility Complex) interactions, which is crucial for understanding the mechanistic basis of T-cell activation by peptides. cardiff.ac.uk

| Tool/Database | Category | Function |

|---|---|---|

| Immune Epitope Database (IEDB) | Database | Provides experimentally validated data on immune epitopes, including RA-inducing peptides. themoonlight.io |

| Rheumatoid Arthritis Bioinformatics Center (RABC) | Data Hub | A multi-omics data resource platform for systematically collecting and classifying RA-related data. oup.com |

| Pfeature | Software | Generates a wide range of composition-based and physicochemical features from peptide sequences. biorxiv.org |

| BLAST | Alignment Tool | Identifies disease-causing peptides based on sequence similarity hits. biorxiv.org |

| MERCI | Motif-Discovery Tool | Identifies conserved motifs within peptide sequences, used in ensemble prediction models. biorxiv.org |

| STACEI | Structural Analysis Tool | Analyzes TCR-pMHC crystal structures to understand binding events. cardiff.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) modeling.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach for establishing a mathematical correlation between the structural features of peptides and their biological activity. nih.govacs.org In the context of RA X peptides, QSAR models can be developed to predict the potential of a peptide to induce an autoimmune response based on its structural and physicochemical properties. nih.gov This methodology is crucial for rational peptide design and for screening virtual libraries to identify novel bioactive peptides. acs.org

The fundamental principle of QSAR is to represent a peptide's structure using numerical descriptors. nih.gov These descriptors can be derived from the amino acid sequence and quantify various aspects of the peptide's physicochemical nature. nih.gov The process typically involves:

Descriptor Generation: Calculating numerical descriptive vectors for peptide sequences based on the physicochemical properties of their constituent amino acids. nih.govresearchgate.net

Model Construction: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that links the descriptors (independent variables) to the observed biological activity (dependent variable). acs.orgresearchgate.net

Model Validation: Rigorously testing the model's stability and predictive power using internal (e.g., cross-validation) and external validation sets. researchgate.net

QSAR models have been successfully applied to a wide range of bioactive peptides, including antimicrobial and angiotensin-converting enzyme (ACE)-inhibitory peptides. acs.orgnih.gov For RA-associated peptides, QSAR could help identify the key structural determinants responsible for their immunogenicity. By analyzing the QSAR model, researchers can pinpoint which amino acid positions and which physicochemical properties are most influential, thereby guiding the design of peptides with modified (enhanced or reduced) activity. acs.org This approach offers a cost-effective and efficient alternative to extensive experimental screening. nih.gov

Biosynthesis and Regulation of Ra X Peptide

Elucidation of precursor proteins and proteolytic processing.nih.gov

The primary enzyme responsible for the proteolytic processing of proRaxX is RaxB. pnas.org RaxB is a peptidase-containing ATP-binding cassette (PCAT) transporter, which functions as both a protease and a secretion system component. pnas.org The N-terminal peptidase domain of RaxB recognizes and cleaves the proRaxX precursor immediately following a specific Gly-Gly motif. pnas.orgpnas.org This cleavage event removes the N-terminal leader peptide, releasing the mature RaxX core peptide. pnas.orgresearchgate.net The processed peptide is then secreted from the bacterial cell by the transporter component of RaxB, in conjunction with the periplasmic adaptor protein RaxA and the outer membrane protein TolC. apsnet.orgpnas.org This mechanism ensures that the bioactive peptide is released into the extracellular environment where it can interact with host plant cells. researchgate.net

A critical step for the biological activity of the RaxX peptide is a specific post-translational modification: tyrosine sulfation. researchgate.net This modification is catalyzed by the enzyme RaxST, a tyrosylprotein sulfotransferase encoded by the raxSTAB operon. fao.orgpnas.org RaxST specifically adds a sulfate (B86663) group to the tyrosine residue at position 41 of the proRaxX precursor. researchgate.net This sulfation is essential for the peptide's ability to be recognized by the rice XA21 immune receptor and to trigger a robust defense response. pnas.org While non-sulfated RaxX can still be secreted, the sulfated form binds to the XA21 receptor with significantly higher affinity, highlighting the importance of this modification for its function as an immunogen. pnas.orgresearchgate.net

Identification of genes encoding RA X Peptide precursors.

The genetic basis for RaxX biosynthesis is well-defined and localized to a specific region of the Xanthomonas oryzae pv. oryzae chromosome. The precursor peptide itself is encoded by the raxX gene. nih.gov The machinery required for its maturation and secretion is encoded by the adjacent raxSTAB operon. nih.govpnas.org This operon organization ensures the coordinated expression of the components needed to produce the final, active peptide.

| Gene | Encoded Protein | Function |

| raxX | proRaxX | Precursor peptide of the RaxX sulfopeptide. nih.gov |

| raxST | RaxST | Tyrosylprotein sulfotransferase; catalyzes the sulfation of proRaxX. pnas.orgresearchgate.net |